1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea
Overview
Description
1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethyl group, a hydroxy group, and a dimethylpropyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea can be synthesized through a multi-step process. One common method involves the reaction of ethyl isocyanate with 3-hydroxy-2,2-dimethylpropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. The industrial process may also incorporate advanced purification techniques such as distillation and crystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed:
Scientific Research Applications
1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor. It can modulate the activity of specific enzymes, making it useful in biochemical studies.
Medicine: Explored for its potential therapeutic properties. It may have applications in the development of drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 1-ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The ethyl and dimethylpropyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- 1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)carbamate
- 1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)thiourea
- 1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)guanidine
Comparison: 1-Ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea is unique due to its specific combination of functional groups. Compared to its analogs, it exhibits distinct reactivity and binding properties. For instance, the urea moiety provides a different hydrogen bonding pattern compared to carbamates and thioureas, leading to variations in biological activity and chemical stability .
Properties
IUPAC Name |
1-ethyl-3-(3-hydroxy-2,2-dimethylpropyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-4-9-7(12)10-5-8(2,3)6-11/h11H,4-6H2,1-3H3,(H2,9,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHQTIQFHFUBPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(C)(C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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